An In-depth Technical Guide on the Chemical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine
An In-depth Technical Guide on the Chemical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-3-yl)methanamine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring system is a common motif in a variety of biologically active molecules and natural products. The presence of a primary amine group provides a key reactive handle for the synthesis of more complex derivatives. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of (tetrahydro-2H-pyran-3-yl)methanamine, with a focus on its relevance to researchers in the pharmaceutical sciences.
While specific experimental data for the free base of (tetrahydro-2H-pyran-3-yl)methanamine is limited in publicly available literature, this guide consolidates information on its hydrochloride salt and related isomers to provide a useful reference.
Chemical and Physical Properties
The majority of available data pertains to the hydrochloride salt of (tetrahydro-2H-pyran-3-yl)methanamine. The properties of the free base are expected to differ, particularly in terms of melting point, boiling point, and solubility.
Table 1: General Properties of (Tetrahydro-2H-pyran-3-yl)methanamine and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | (Tetrahydro-2H-pyran-3-yl)methanamine | N/A |
| Synonyms | C-(Tetrahydro-pyran-3-yl)-methylamine | [1] |
| CAS Number | 1159599-89-9 (for hydrochloride salt) | [1][2] |
| Molecular Formula | C₆H₁₃NO (free base), C₆H₁₄ClNO (hydrochloride salt) | [1][2] |
| Molecular Weight | 115.18 g/mol (free base), 151.63 g/mol (hydrochloride salt) | [1] |
| Appearance | Yellow to white solid (for hydrochloride salt) | [2] |
| Purity | ≥98% (commercially available hydrochloride salt) | [2] |
Table 2: Physicochemical Properties of Tetrahydropyran-yl-methanamine Isomers and Salts (Data for related compounds)
| Property | Value | Compound | Source |
| Boiling Point | 180.1 ± 13.0 °C at 760 mmHg | (Tetrahydro-2H-pyran-4-yl)methanamine | |
| Flash Point | 68 °C | (Tetrahydro-2H-pyran-4-yl)methanamine | |
| Melting Point | 136 °C | C-(tetrahydro-pyran-2-yl)-methylamine hydrochloride | [3] |
| Density | 1.0223 (rough estimate) | C-(tetrahydro-pyran-2-yl)-methylamine hydrochloride | [3] |
Synthesis and Experimental Protocols
Synthesis of the Precursor: (Tetrahydro-2H-pyran-3-yl)methanol
A common method for the synthesis of (tetrahydro-2H-pyran-3-yl)methanol is the reduction of tetrahydro-2H-pyran-3-carbaldehyde.
Experimental Protocol: Reduction of Tetrahydro-2H-pyran-3-carbaldehyde [4]
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Reaction Setup: A solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) is prepared in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (e.g., a 15:1 ratio) and cooled to a temperature between -5 °C and -10 °C.
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Reduction: Sodium borohydride (NaBH₄) (0.6 equivalents) is added portion-wise to the cooled solution.
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Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is cooled to 0 °C and quenched by the careful addition of 1 N aqueous hydrochloric acid (HCl) until gas evolution ceases.
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Workup: The mixture is extracted with DCM (3x). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol.
Proposed Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine from (Tetrahydro-2H-pyran-3-yl)methanol
A typical synthetic sequence to convert the alcohol to the primary amine would involve two main steps: conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine source.
Step 1: Conversion of Alcohol to a Mesylate or Tosylate
The hydroxyl group of (tetrahydro-2H-pyran-3-yl)methanol can be converted to a mesylate or tosylate, which are excellent leaving groups.
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Protocol Outline:
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Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane or toluene.
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Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 eq.).
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Cool the mixture in an ice bath.
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Add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with water, dilute acid, and brine, followed by drying and concentration.
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Step 2: Nucleophilic Substitution to form the Amine
The resulting mesylate or tosylate can then be reacted with an amine source.
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Protocol Outline (via Azide):
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Dissolve the mesylate or tosylate (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium azide (NaN₃) (1.5-2 eq.) and heat the reaction mixture (e.g., 60-80 °C) until the starting material is consumed (TLC).
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Cool the reaction and perform an aqueous workup to isolate the azide intermediate.
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Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂, Pd/C).
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The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for (Tetrahydro-2H-pyran-3-yl)methanamine.
Spectral Data
Specific spectral data for (tetrahydro-2H-pyran-3-yl)methanamine is not widely available. However, based on the structure, the following characteristic signals would be expected.
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¹H NMR: Signals corresponding to the protons on the tetrahydropyran ring and the aminomethyl group. The protons on the carbon bearing the aminomethyl group would likely appear as a multiplet. The protons of the aminomethyl group would be a singlet that may exchange with D₂O.
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¹³C NMR: Six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be indicative of the aliphatic nature of the compound, with the carbon attached to the nitrogen and the carbons adjacent to the ring oxygen being the most downfield.
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IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aliphatic ring (around 2850-2950 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 115, along with characteristic fragmentation patterns of the tetrahydropyran ring.
Biological Activity and Applications in Drug Development
The tetrahydropyran motif is present in numerous biologically active compounds, and its derivatives are of significant interest in drug discovery.[5][6] Research has indicated that derivatives of (tetrahydro-2H-pyran-3-yl)methanamine may have applications in targeting monoamine transporters.[7]
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders.
A study on cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, which share the core (tetrahydro-2H-pyran-3-yl)methanamine structure, explored their affinities for DAT, SERT, and NET.[7] This suggests that the (tetrahydro-2H-pyran-3-yl)methanamine scaffold can be functionalized to develop selective or multi-target monoamine transporter inhibitors.
The logical relationship for the potential interaction of such compounds is illustrated below.
Caption: Potential mechanism of action for (Tetrahydro-2H-pyran-3-yl)methanamine derivatives.
Safety and Handling
Specific safety data for (tetrahydro-2H-pyran-3-yl)methanamine is not available. However, based on the properties of similar small molecule amines, it should be handled with care. The hydrochloride salt is a solid, while the free base is likely a liquid or low-melting solid.
General Handling Precautions:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(Tetrahydro-2H-pyran-3-yl)methanamine is a valuable chemical intermediate with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system. While detailed experimental data for the free base is scarce in public literature, this guide provides a consolidated overview based on available information for its salt and related isomers. Further research to fully characterize the physicochemical properties, optimize synthetic routes, and explore the biological activities of its derivatives is warranted and will be of significant interest to the drug discovery community.
References
- 1. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. yspharmatech.lookchem.com [yspharmatech.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]


